Formamide, N-(2-acetylphenyl)-N-methyl-

Overview

Description

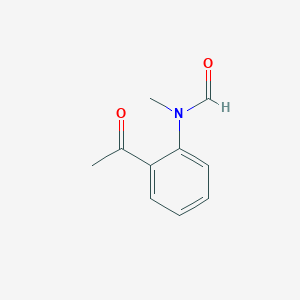

Formamide, N-(2-acetylphenyl)-N-methyl- is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality Formamide, N-(2-acetylphenyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-acetylphenyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Formamide, N-(2-acetylphenyl)-N-methyl- serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, where its functional groups can be modified to create derivatives with enhanced properties.

Table 1: Comparison of Formamide Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethylformamide | Two methyl groups on nitrogen | Excellent solvent properties |

| N-Methylformamide | One methyl group on nitrogen | Used mainly in industrial applications |

| Acetamide | Simple amide structure | Precursor for various syntheses |

| Formamide, N-(2-acetylphenyl)-N-methyl- | Contains acetophenone moiety and methyl group | Potential anticancer activity |

The uniqueness of this compound lies in its ability to interact with various biological targets, which may influence cellular responses such as apoptosis or cell proliferation.

Medicinal Chemistry

Recent studies have highlighted the potential cytotoxic properties of formamide derivatives, including N-(2-acetylphenyl)-N-methyl-. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological exploration. The mechanisms underlying these effects are still under investigation but may involve interactions with cellular pathways related to cancer progression.

Case Study: Anticancer Activity

In a notable study conducted by the National Cancer Institute (NCI), formamide, N-(2-acetylphenyl)-N-methyl- was screened against a panel of 60 human tumor cell lines representing different cancer types. The results indicated varying degrees of inhibition across cell lines, with notable activity against leukemia and non-small-cell lung cancer .

- Cell Line Responses:

- Leukemia RPMI-8226: 92.72% growth inhibition

- Non-small-cell lung cancer NCI-H522: 94.57% growth inhibition

- Colon cancer HCT-15: 98.05% growth inhibition

These findings suggest that formamide derivatives could be developed into therapeutic agents targeting specific types of cancer.

Interaction Studies

Research has also focused on the interaction of formamide, N-(2-acetylphenyl)-N-methyl- with proteins involved in cell signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating how these compounds exert their biological effects and could lead to the development of novel therapeutic strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(2-acetylphenyl)-N-methylformamide?

The synthesis typically involves condensation reactions between substituted anilines and acylating agents. For example, a two-step process may include (1) N-methylation of 2-acetylphenylamine using methyl iodide under basic conditions, followed by (2) formylation with formic acid or acetic formic anhydride. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Reaction monitoring by TLC and characterization via -NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and IR (C=O stretch ~1680 cm) are essential .

Q. How should researchers characterize the thermal stability of N-(2-acetylphenyl)-N-methylformamide for storage and experimental use?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods. For instance, DSC can identify decomposition onset temperatures (e.g., >200°C in inert atmosphere), while TGA quantifies mass loss. Stability under ambient conditions should also be tested via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. What safety protocols are critical when handling N-(2-acetylphenyl)-N-methylformamide in laboratory settings?

Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must follow institutional guidelines for organic amides, with neutralization before incineration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-(2-acetylphenyl)-N-methylformamide in palladium-catalyzed cross-coupling reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, showing preferential activation at the acetyl-substituted phenyl ring due to electron-withdrawing effects. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (monitoring by -NMR and LC-MS) reveals higher reactivity at the ortho-acetyl position, attributed to steric and electronic factors .

Q. How can researchers resolve contradictions in reported solubility data for N-(2-acetylphenyl)-N-methylformamide across polar and non-polar solvents?

Systematic solubility studies using UV-Vis spectroscopy (λmax ~270 nm) under controlled temperatures (25°C, 40°C) can clarify discrepancies. For example, conflicting data in DMSO vs. chloroform may arise from solvent polarity effects on the amide group’s resonance stabilization. Cross-referencing with NIST solubility databases ensures accuracy .

Q. What strategies optimize the enantiomeric resolution of N-(2-acetylphenyl)-N-methylformamide derivatives for chiral catalysis applications?

Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases (90:10 v/v) achieve baseline separation. Computational modeling (e.g., molecular docking) predicts enantiomer-column interactions, while circular dichroism (CD) spectra validate configurations. Co-crystallization with chiral resolving agents (e.g., tartaric acid) may also enhance purity .

Q. Methodological and Theoretical Frameworks

Q. How can researchers integrate N-(2-acetylphenyl)-N-methylformamide into supramolecular chemistry studies?

Employ X-ray crystallography to analyze hydrogen-bonding networks (e.g., N–H···O interactions between formamide and carbonyl groups). Pair with theoretical frameworks like Molecular Electrostatic Potential (MEP) maps to predict self-assembly behavior in coordination polymers .

Q. What computational approaches predict the environmental fate of N-(2-acetylphenyl)-N-methylformamide in aquatic systems?

Use EPI Suite software to estimate biodegradation half-lives (e.g., BIOWIN models) and hydrophobicity (logP ~1.8). Experimental validation via OECD 301F biodegradation tests (28-day aerobic conditions) quantifies microbial breakdown efficiency. Correlate with HPLC-MS identification of metabolites .

Q. Data Analysis and Validation

Q. How should researchers validate the purity of N-(2-acetylphenyl)-N-methylformamide batches using orthogonal analytical techniques?

Combine -NMR (integration of acetyl vs. formyl protons), GC-MS (retention time vs. reference standards), and elemental analysis (C, H, N within ±0.3% of theoretical values). For trace impurities, use UPLC with photodiode array detection (PDA) at 254 nm .

Q. What statistical methods address variability in catalytic performance studies involving N-(2-acetylphenyl)-N-methylformamide?

Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model yield vs. variable interactions .

Properties

CAS No. |

59019-35-1 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(2-acetylphenyl)-N-methylformamide |

InChI |

InChI=1S/C10H11NO2/c1-8(13)9-5-3-4-6-10(9)11(2)7-12/h3-7H,1-2H3 |

InChI Key |

GXHAWMSZNTWXKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N(C)C=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.